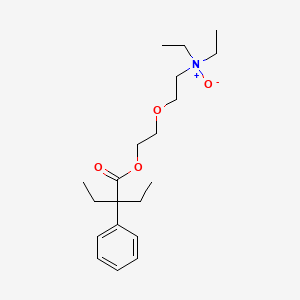
3-Fluoro-4-iodo-5-nitrobenzotrifluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-4-iodo-5-nitrobenzotrifluoride is an organic compound with the molecular formula C7H2F4INO2 It is a derivative of benzotrifluoride, characterized by the presence of fluorine, iodine, and nitro functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-iodo-5-nitrobenzotrifluoride typically involves multi-step organic reactions. One common method includes the nitration of 3-fluorobenzotrifluoride followed by iodination. The nitration process introduces the nitro group, while the subsequent iodination step adds the iodine atom to the aromatic ring. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and iodine or iodinating agents for the iodination step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-4-iodo-5-nitrobenzotrifluoride can undergo various chemical reactions, including:
Substitution Reactions: The presence of halogens (fluorine and iodine) makes it susceptible to nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation, although this is less common due to the stability of the nitro group.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in hydrochloric acid can reduce the nitro group.
Oxidation: Strong oxidizing agents like potassium permanganate can be used, although this is less common.
Major Products Formed
Substitution: Products depend on the nucleophile used; for example, replacing iodine with another halogen.
Reduction: The major product is the corresponding amine.
Oxidation: Products vary based on the oxidizing agent and conditions.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-4-iodo-5-nitrobenzotrifluoride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 3-Fluoro-4-iodo-5-nitrobenzotrifluoride involves its interaction with molecular targets through its functional groups. The nitro group can participate in electron-withdrawing interactions, while the halogens (fluorine and iodine) can engage in halogen bonding and other non-covalent interactions. These interactions influence the compound’s reactivity and its ability to interact with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Fluoro-3-nitrobenzotrifluoride: Similar structure but lacks the iodine atom.
3-Iodo-5-nitrobenzotrifluoride: Similar but lacks the fluorine atom.
4-Iodo-3-nitrobenzotrifluoride: Similar but lacks the fluorine atom
Uniqueness
3-Fluoro-4-iodo-5-nitrobenzotrifluoride is unique due to the combination of fluorine, iodine, and nitro groups on the benzotrifluoride core. This unique combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and research .
Eigenschaften
Molekularformel |
C7H2F4INO2 |
|---|---|
Molekulargewicht |
334.99 g/mol |
IUPAC-Name |
1-fluoro-2-iodo-3-nitro-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7H2F4INO2/c8-4-1-3(7(9,10)11)2-5(6(4)12)13(14)15/h1-2H |
InChI-Schlüssel |
ZPSGIHBGMNMFOX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])I)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-Butyl ((R)-4-Oxo-4-(((R)-4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)amino)-1-(2,4,5-trifluorophenyl)butan-2-yl)carbamate](/img/structure/B13432228.png)

![3-[(4-Methylpyrimidin-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13432244.png)

![2-[[(Guanidino)(imino)methyl]sulfanyl]ethanesulfonic Acid-d4](/img/structure/B13432264.png)
![1-Ethyl-5,6-difluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B13432267.png)
![N-[(1R)-2-amino-2-oxo-1-phenylethyl]-N-[(1R)-1-(3,5-difluorophenyl)ethyl]benzamide](/img/structure/B13432268.png)



![4-[[(Hexahydro-2,6-dioxo-4-pyrimidinyl)carbonyl]amino]-L-phenylalanine](/img/structure/B13432288.png)

